2-Methyl-4-(trifluoromethyl)quinoline
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Overview
Description
2-Methyl-4-(trifluoromethyl)quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a trifluoromethyl group in the structure enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethyl)quinoline can be achieved through several methods, including:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent, such as nitrobenzene or sulfuric acid.
Microwave-Assisted Synthesis: This modern approach uses microwave irradiation to accelerate the reaction rate and improve yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedländer or Skraup synthesis, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Various substituted quinolines with different functional groups.
Scientific Research Applications
2-Methyl-4-(trifluoromethyl)quinoline has numerous applications in scientific research, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of antimalarial, antibacterial, and anticancer agents.
Biological Studies: It serves as a probe for studying enzyme inhibition and protein interactions.
Material Science: The compound is used in the synthesis of organic semiconductors and liquid crystals.
Agriculture: It is employed in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The quinoline ring can interact with nucleic acids and proteins, inhibiting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the trifluoromethyl group, resulting in lower biological activity and stability.
4-(Trifluoromethyl)quinoline: Similar structure but lacks the methyl group at the 2-position, affecting its chemical properties and reactivity.
2,4-Dimethylquinoline: Lacks the trifluoromethyl group, leading to different biological and chemical properties.
Uniqueness
2-Methyl-4-(trifluoromethyl)quinoline is unique due to the presence of both the methyl and trifluoromethyl groups, which enhance its chemical stability, lipophilicity, and biological activity. These properties make it a valuable compound for various applications in medicinal chemistry, material science, and agriculture .
Properties
CAS No. |
76068-40-1 |
---|---|
Molecular Formula |
C11H8F3N |
Molecular Weight |
211.18 g/mol |
IUPAC Name |
2-methyl-4-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H8F3N/c1-7-6-9(11(12,13)14)8-4-2-3-5-10(8)15-7/h2-6H,1H3 |
InChI Key |
FYFOUZVZNDMMTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(F)(F)F |
Origin of Product |
United States |
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